molecular formula C20H19ClN4O3S B2377829 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1189956-85-1

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

Cat. No. B2377829
CAS RN: 1189956-85-1
M. Wt: 430.91
InChI Key: VBDGJHBBMBUVLI-UHFFFAOYSA-N
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Description

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride” is a chemical compound . It is related to the class of compounds known as 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines . These compounds are known to be selective beta3-adrenoceptor agonists .


Synthesis Analysis

The synthesis of related compounds involves the Bischler-Napieralski reaction, which has been employed as a novel approach to construct the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system .


Molecular Structure Analysis

The intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring is crucial for beta3-AR activity . The X-ray crystal analysis of related compounds shows that 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and 6-chloronaphthalene respectively bound to S4 and S1 subsites .


Chemical Reactions Analysis

The beta3-AR agonist activity of the 2-aminothiazole derivatives is abolished by N-acetylation or ring opening . This illustrates the importance of the intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring for beta3-AR activity .

Scientific Research Applications

Anticoagulant and Factor Xa Inhibition

The compound has been investigated as an orally active factor Xa inhibitor. Factor Xa plays a crucial role in the coagulation cascade, and inhibiting it can prevent thrombosis and embolism. In vitro studies have demonstrated inhibitory activity against factor Xa, making it a potential anticoagulant agent .

Mechanism of Action

The compounds are known to be selective beta3-adrenoceptor agonists . They exhibit a high degree of selective beta3-AR agonist activity in functional assays .

Future Directions

The future directions of research on this compound could involve further exploration of its selective beta3-AR agonist activity . This could potentially lead to the development of new therapeutic agents.

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S.ClH/c25-19(15-6-8-16(9-7-15)24(26)27)22-20-21-17-10-11-23(13-18(17)28-20)12-14-4-2-1-3-5-14;/h1-9H,10-13H2,(H,21,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDGJHBBMBUVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

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